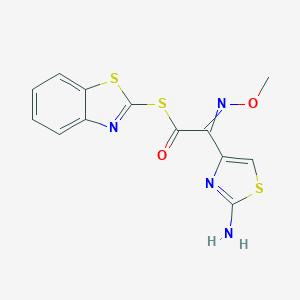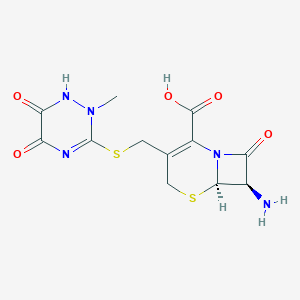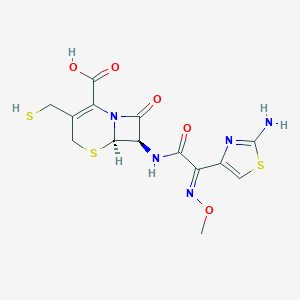
Cloroquina didesetil
Descripción general
Descripción
Bisdeseticloroquina es un metabolito de la cloroquina y la hidroxicloroquina, que son fármacos antimaláricos bien conocidos. Este compuesto se forma a través del proceso de desalquilación mediado por las enzimas del citocromo P450. Bisdeseticloroquina ha ganado atención debido a su actividad farmacológica y sus posibles aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
Bisdeseticloroquina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza en estudios relacionados con el metabolismo de fármacos y la farmacocinética.
Biología: Se utiliza para investigar los efectos biológicos de los metabolitos de la cloroquina y la hidroxicloroquina.
Medicina: Se estudia por sus posibles efectos terapéuticos en el tratamiento de enfermedades como la artritis reumatoide y el lupus eritematoso sistémico.
Industria: Se utiliza en el desarrollo de métodos analíticos para el monitoreo de fármacos y la investigación farmacológica
Mecanismo De Acción
Bisdeseticloroquina ejerce sus efectos a través de varios mecanismos:
Actividad Lisosomal: Interfiere con la actividad lisosomal y la autofagia, lo que lleva a la acumulación de residuos celulares no digeridos.
Estabilidad de la Membrana: Interactúa con las membranas celulares, alterando su estabilidad y permeabilidad.
Vías de Señalización: Modula las vías de señalización y la actividad transcripcional, afectando la producción de citoquinas y las moléculas coestimulatorias
Compuestos Similares:
Cloroquina: El compuesto padre del que se deriva la bisdeseticloroquina.
Hidroxicloroquina: Otro compuesto padre que experimenta vías metabólicas similares.
Deseticloroquina: Un metabolito relacionado formado a través de la desalquilación de la cloroquina y la hidroxicloroquina
Singularidad: Bisdeseticloroquina es única debido a su vía metabólica específica y su actividad farmacológica. Tiene menor toxicidad en comparación con sus compuestos parentales, lo que la convierte en un tema valioso para la investigación en metabolismo de fármacos y aplicaciones terapéuticas .
Análisis Bioquímico
Biochemical Properties
Didesethyl Chloroquine, as a metabolite of Chloroquine, may share some of its biochemical properties. Chloroquine is known to interact with DNA . The details of these interactions remain unclear, but it is suggested that Chloroquine intercalates into double-stranded DNA (dsDNA) with a dissociation constant (KD) of approximately 200 µM . This binding is entropically driven .
Cellular Effects
The cellular effects of Didesethyl Chloroquine are not well-studied. Chloroquine, the parent compound, is known to have significant effects on cells. It is known to passively diffuse through cell membranes and into endosomes, lysosomes, and Golgi vesicles, where it becomes protonated, trapping the Chloroquine in the organelle and raising the surrounding pH . This raised pH in endosomes prevents virus particles from utilizing their activity for fusion and entry into the cell .
Molecular Mechanism
Chloroquine, the parent compound, is known to intercalate into dsDNA . This intercalation, which occurs in the same concentration range as its observed toxic effects on cells, is proposed to be responsible for the drug’s cytotoxicity .
Temporal Effects in Laboratory Settings
Chloroquine, the parent compound, has been shown to have a terminal half-life of 294 hours and a mean residence time of 388 hours .
Dosage Effects in Animal Models
The dosage effects of Didesethyl Chloroquine in animal models are not well-documented. Chloroquine, the parent compound, has been shown to have significant effects in animal models. For example, Chloroquine treatment has been shown to abate dermatitis severity and left ear thickness in Atopic Dermatitis (AD) mice .
Metabolic Pathways
Chloroquine, the parent compound, is known to be involved in several pathways related to lipid and amino acids metabolism .
Transport and Distribution
Chloroquine, the parent compound, is known to passively diffuse through cell membranes and into endosomes, lysosomes, and Golgi vesicles .
Subcellular Localization
Chloroquine, the parent compound, is known to localize in endosomes, lysosomes, and Golgi vesicles due to its ability to passively diffuse through cell membranes .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Bisdeseticloroquina se sintetiza típicamente a través de la vía metabólica de la cloroquina y la hidroxicloroquina. La ruta sintética principal implica la desalquilación de estos compuestos parentales a través de las enzimas del citocromo P450. Este proceso da como resultado la eliminación de grupos etilo, lo que lleva a la formación de bisdeseticloroquina .
Métodos de Producción Industrial: La producción industrial de bisdeseticloroquina no es una práctica común, ya que es principalmente un metabolito en lugar de un compuesto sintetizado directamente. su producción se puede lograr a través de reacciones enzimáticas controladas utilizando enzimas del citocromo P450 en un entorno de laboratorio .
Análisis De Reacciones Químicas
Tipos de Reacciones: Bisdeseticloroquina experimenta varias reacciones químicas, que incluyen:
Reducción: Esta reacción implica la eliminación de oxígeno o la adición de hidrógeno, típicamente utilizando agentes reductores.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen halógenos y agentes alquilantes
Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .
Comparación Con Compuestos Similares
Chloroquine: The parent compound from which bisdesethylchloroquine is derived.
Hydroxychloroquine: Another parent compound that undergoes similar metabolic pathways.
Desethylchloroquine: A related metabolite formed through the dealkylation of chloroquine and hydroxychloroquine
Uniqueness: Bisdesethylchloroquine is unique due to its specific metabolic pathway and pharmacological activity. It has lower toxicity compared to its parent compounds, making it a valuable subject for research in drug metabolism and therapeutic applications .
Propiedades
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3/c1-10(3-2-7-16)18-13-6-8-17-14-9-11(15)4-5-12(13)14/h4-6,8-10H,2-3,7,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEDIFVVTRKXHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962823 | |
| Record name | N~4~-(7-Chloroquinolin-4-yl)pentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4298-14-0 | |
| Record name | Bisdesethylchloroquine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4298-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dideethylchloroquine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004298140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~4~-(7-Chloroquinolin-4-yl)pentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BISDESETHYLCHLOROQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M48JF33RF8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)





![(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B194008.png)




